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Compound of Interest

Compound Name: Chloroborane

Cat. No.: B076620

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core thermochemical properties
of chloroboranes, with a primary focus on boron trichloride (BClIz) and its related species. The
document details key quantitative data, outlines the experimental and computational
methodologies used for their determination, and presents logical and experimental workflows
through standardized diagrams.

Core Thermochemical Properties

The thermochemical data of chloroboranes are fundamental to understanding their reactivity,
stability, and potential applications in chemical synthesis and materials science. A summary of

key properties for boron trichloride (BCls), the most extensively studied chloroborane, is
presented below.

Table 1: Thermochemical Properties of Boron Trichloride (BCls) at 298.15 K
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Property Value (Gas Phase) Units Reference(s)
Standard Enthalpy of
_ -403.8 to -402.0 kJ/mol [1]
Formation (AH f°)
-97.51 +0.32 kcal/mol [2]
-427 kJ/mol [11[3]
Standard Gibbs Free
Energy of Formation -388.7 kJ/mol [1114]
(AG 1)
-387.2 kJ/mol [3]
Standard Molar
290.17 J/K-mol [1]
Entropy (S°)
206 J/IK-mol [3]
Molar Heat Capacity
62.39 J/IK-mol
(Cp)
107 J/mol-K [3]
Average B-Cl Bond
105.2 kcal/mol [2]
Energy
Table 2: Homolytic B—Cl Bond Dissociation Energies (BDESs) at 298 K
Computational
Molecule BDE (kJ/mol) Reference
Method
(BH2)2BCl 388.5 Wiw [5][6]
(CHs)HBCI 525.1 Wiw [5][6]
BCls ~444 [3]

The BDE for a range of 25 chloroborane-type molecules can vary by as much as 136.5

kJ/mol, indicating a significant influence of substituents on the strength of the B-Cl bond.[5][6]
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Caption: A diagram illustrating the successive chlorination of borane.

Methodologies for Determining Thermochemical
Properties

The thermochemical data for chloroboranes are derived from both experimental
measurements and high-level computational studies. Computational methods have become
particularly crucial for species where experimental data is scarce or associated with large
uncertainties.[7][8]
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Reaction Calorimetry Reaction calorimetry is a primary experimental technique for determining
the enthalpy of formation of chloroboranes. The process involves measuring the heat evolved
or absorbed during a chemical reaction involving the compound of interest.

o Hydrolysis Method: The heat of hydrolysis of liquid or gaseous BCls is measured at a
constant temperature (e.g., 25°C).[2] The reaction BCIs3(g) + 3H20() - HsBOs(aq) +
3HCI(aq) is highly exothermic. By knowing the standard enthalpies of formation of water,
boric acid, and hydrochloric acid, the enthalpy of formation of BCls can be calculated using
Hess's Law. Skinner and Smith determined the heat of hydrolysis for liquid BCIs to be -69.2
kcal/mole, which yields a heat of formation of -102.2 kcal/mole.[2]

o Direct Combination/Chlorination: This method involves measuring the heat of reaction for the
direct combination of amorphous boron with gaseous chlorine in a calorimeter to form BCls.
[2] Another approach is the gas-phase chlorination of diborane (Bz2He) to yield BCls and HCI,
from which the heat of formation of BCls can be derived.[2]

e Fluorine Bomb Calorimetry: While more commonly used for borides and other boron
compounds, fluorine bomb calorimetry can be employed to determine heats of formation by
combusting the substance in fluorine at high pressure.[9] This technique provides highly
accurate data for reference compounds like BFs, which can be used in thermochemical
cycles.[9]
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Workflow: Enthalpy of Formation via Hydrolysis Calorimetry
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Caption: Experimental workflow for determining AH f° using calorimetry.

High-level quantum chemical methods are essential for obtaining accurate thermochemical
data, especially for bond dissociation energies (BDES), where experimental values are often
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unavailable. These methods provide benchmark-quality results that can rival or even exceed
the accuracy of experimental measurements.[8][10]

o W1w Thermochemical Protocol: This is a benchmark-quality composite method used to
obtain highly accurate gas-phase B-Cl BDEs.[5] The procedure involves calculations to
approximate the relativistic complete basis set (CBS) limit at the CCSD(T) level of theory. It
includes corrections for zero-point vibrational energy (ZPVE) and thermal contributions to
obtain BDEs at 0 K and 298 K.

o Density Functional Theory (DFT): While less accurate than composite methods like W1w,
DFT procedures are computationally more economical and can be applied to larger
molecules.[5][6] Studies have assessed various functionals, finding that methods like
wB97/A'VQZ and M06/A'VTZ provide reliable B-Cl BDE computations with a mean absolute
deviation (MAD) of around 3.0 kJ/mol compared to W1w benchmarks.[5][6]

e G-n Theories (G2, G3, G4): These are well-established composite methods that calculate the
total energy of a molecule by adding a series of corrections to a baseline calculation.[10]
They are designed to reproduce experimental thermochemical data with high accuracy and
have been used to calculate heats of formation for a wide range of boron compounds,
including boronic acids.[11]
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Workflow: B-Cl Bond Dissociation Energy (BDE) Calculation
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Obtain Zero-Point Vibrational Energy (ZPVE) Calculate Bottom-of-the-Well BDE
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4. Apply Corrections

Final BDE at 0 K and 298 K
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Caption: Computational workflow for calculating B-Cl BDE via W1w.

Key Thermochemical Relationships and
Applications

¢ Gibbs Free Energy and Spontaneity: The standard Gibbs free energy of formation (AG £°)
indicates the spontaneity of a compound's formation from its constituent elements in their
standard states.[4][12] For BCls, the large negative value (-388.7 kJ/mol) signifies that its
formation is a thermodynamically favorable process.[1][4] AG f° is calculated using the
equation AG f° = AH f° - TAS f°.[13][14]
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» Bond Dissociation Energy and Reactivity: The B-Cl BDE is a direct measure of the bond's
strength and is critical for understanding reaction mechanisms. For example, the relatively
high B-Cl bond energy suggests that significant energy input is required for homolytic
cleavage. This property is vital in processes like the chemical vapor deposition of boron and
the etching of semiconductors, where BCls is a common precursor.

e Hydrolysis: BCIs fumes in moist air due to a rapid and highly exothermic hydrolysis reaction,
producing boric acid and hydrochloric acid.[3] This reactivity is a direct consequence of the
thermochemical favorability of the products.

In summary, the thermochemical properties of chloroboranes are well-characterized for key
species like BCls through a combination of rigorous experimental and computational
techniques. This data is indispensable for the safe handling, process optimization, and
development of new synthetic applications for this versatile class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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